molecular formula C9H10F2O2 B1441931 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol CAS No. 872046-13-4

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1441931
CAS No.: 872046-13-4
M. Wt: 188.17 g/mol
InChI Key: QHCZMLWSRRFIBK-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This phenyl ethanol derivative features a difluoromethoxy group attached to the phenyl ring, a motif of significant interest in medicinal and agricultural chemistry. The compound is characterized by its specific structural identifiers, including the SMILES string C1=CC(=CC=C1CCO)OC(F)F and the InChIKey QHCZMLWSRRFIBK-UHFFFAOYSA-N . Researchers are advised to store this compound at 2-8°C to maintain its stability and purity . As a chemical building block, this compound serves as a valuable precursor in organic synthesis. Its structure suggests potential utility in the development of more complex molecules for pharmaceutical research and the synthesis of specialty chemicals. The presence of the difluoromethoxy group can influence the compound's metabolic stability and lipophilicity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCZMLWSRRFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872046-13-4
Record name 2-[4-(difluoromethoxy)phenyl]ethan-1-ol
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Preparation Methods

Difluoromethylation of Phenols Using S-(Difluoromethyl)sulfonium Salt

A prominent and efficient method for preparing 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol involves the difluoromethylation of the corresponding phenol precursor using a bench-stable S-(difluoromethyl)sulfonium salt as the difluorocarbene source. This approach was detailed by Liu et al. (2019), who developed a mild, practical protocol with broad substrate scope and good functional group tolerance.

Key features of this method:

  • Reagents and Conditions:

    • Phenol substrate (e.g., 4-(2-hydroxyethyl)phenol)
    • S-(difluoromethyl)sulfonium salt (1.2 equivalents)
    • Base: sodium hydride (NaH) or lithium hydroxide (LiOH)
    • Solvent: fluorobenzene
    • Temperature: 10 °C
    • Atmosphere: Argon
    • Reaction time: Overnight (approx. 12-16 hours)
  • Mechanism:

    • The phenol is deprotonated by the base to form a phenoxide ion.
    • Difluorocarbene is generated in situ from the sulfonium salt.
    • The phenoxide ion attacks the difluorocarbene to form the difluoromethoxy ether intermediate.
    • Protonation yields the final difluoromethoxy product.
  • Yields and Scope:

    • Electron-rich and electron-deficient phenols undergo difluoromethylation efficiently.
    • Functional groups such as nitro, sulfone, ester, aldehyde, alkene, alcohol, amine, amide, and halogens are well tolerated.
    • The reaction shows chemoselectivity favoring phenolic hydroxyl groups over aliphatic alcohols.
  • Example:

    • Preparation of this compound (referred to as compound 4t in the study) was achieved with a moderate yield (~52%) using NaH at 10 °C.

Table 1: Optimized Reaction Conditions and Yields for Difluoromethylation

Entry Base Temp (°C) Yield (%) Notes
6 LiOH Room temp ~60 Standard conditions
16 NaH 10 81 Higher yield at lower temp
4t NaH 10 52 Target compound yield

Note: Yields are isolated yields after purification by silica gel chromatography.

Late-Stage Functionalization via Photoredox Catalysis (Alternative Approach)

Another advanced method involves late-stage functionalization of phenyl scaffolds bearing difluoromethoxy groups using photoredox catalysis. This method is more applicable for complex molecules but can be adapted for the synthesis of difluoromethoxyphenyl ethanols.

  • Conditions:

    • Use of iridium-based photoredox catalysts under blue light irradiation (~456 nm).
    • Radical-based methylation or other functional group modifications.
    • Solvent systems typically include acetonitrile and trifluoroacetic acid mixtures.
  • Advantages:

    • Enables selective functionalization without harsh conditions.
    • Compatible with diverse functional groups.
  • Limitations:

    • Requires specialized equipment (photoreactors).
    • More suitable for late-stage diversification rather than initial synthesis.

General Synthetic Considerations and Notes

  • The phenolic precursor for this compound is typically prepared or commercially available as 4-(2-hydroxyethyl)phenol or related compounds.
  • The difluoromethoxy group installation is the key step, often achieved by difluoromethylation of the phenol.
  • Reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of sensitive functional groups.
  • Purification is commonly done by flash column chromatography on silica gel, using ethyl acetate/petroleum ether mixtures.
  • Mechanistic studies confirm the involvement of difluorocarbene intermediates, which can be trapped by radical scavengers to provide evidence for the reaction pathway.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Difluoromethylation with sulfonium salt S-(difluoromethyl)sulfonium salt, NaH or LiOH, fluorobenzene, 10 °C 50-81 Mild, broad substrate scope, good functional group tolerance Moderate yields for some substrates
Photoredox catalysis (late-stage) Iridium catalyst, blue light, TFA/ACN solvent Variable Selective late-stage functionalization Requires photoreactor, complex setup
Other traditional methods (not preferred) Ozone-depleting reagents, high temp, long reaction times Lower Historically used but less practical Harsh conditions, limited scope

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol has applications in scientific research, specifically in chemistry and biology. It is also used in the production of specialty chemicals and materials.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex organic molecules.
  • Biology Due to its unique structure, this compound is valuable in studying enzyme-substrate interactions.
  • Industry It can be used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions. These include oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Oxidation of the hydroxyl group can yield 4-(difluoromethoxy)benzaldehyde.
  • Reduction The nitro group in intermediates can be reduced to an amino group using hydrogen gas (H2H_2) in the presence of a palladium catalyst (Pd/C).
  • Substitution The amino group can participate in nucleophilic substitution reactions with reagents such as alkyl halides and acyl chlorides.

2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol, a difluoromethoxy-substituted phenolic compound, has gained attention in medicinal chemistry for its promising biological activities. The difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets. It may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, likely through modulation of biochemical pathways involved in pain and inflammation responses.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, reducing inflammation markers in cellular models. Its analgesic effects have been observed in animal models, suggesting potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Piperazine Substitutions

Several ethanol derivatives with piperazine-based substituents () share structural similarities with the target compound. For example:

  • 2-(4-((4-Benzylpiperazin-1-yl)methyl)phenyl)ethan-1-ol (Compound 11) : This analog has a benzyl-piperazine group attached to the phenyl ring. It exhibits a melting point of 119–120°C and a higher molecular weight (~350–400 g/mol ) compared to the target compound .

Key Insight: The presence of bulky piperazine substituents increases molecular weight and melting points but may reduce solubility compared to the simpler difluoromethoxy-substituted ethanol.

Halogenated Ethanol Derivatives

  • 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol (CAS: 1341974-99-9) : This analog introduces a fluorine atom at the ortho position of the phenyl ring (relative to the difluoromethoxy group). Its molecular weight (206.16 g/mol ) is higher than the target compound, and it carries H315-H319 hazard statements (skin/eye irritation), suggesting increased reactivity due to the additional fluorine .
  • 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol : This compound replaces the difluoromethoxy group with a difluoroethenyloxy moiety. The ethenyl group may confer greater conformational flexibility but lower chemical stability .

Key Insight : Additional halogenation (e.g., fluorine) enhances molecular weight and polarity but may also increase toxicity risks.

Difluoromethoxy-Containing Pharmaceuticals

  • Roflumilast: A PDE4 inhibitor with a difluoromethoxybenzamide structure, roflumilast demonstrates potent anti-inflammatory activity (IC₅₀ = 0.8 nM in neutrophils) .

Key Insight: The difluoromethoxy group in 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol may similarly improve interactions with biological targets, though its ethanol moiety could alter pharmacokinetics compared to benzamide derivatives.

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 872046-13-4 C₉H₁₀F₂O₂ 188.17 Not reported -OCF₂H (para)
Compound 11 (Piperazine analog) - ~C₂₆H₃₁N₃O ~377.55 119–120 Piperazine-benzyl
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol 1341974-99-9 C₉H₉F₃O₂ 206.16 Not reported -OCF₂H (ortho), -F (para)
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one - C₉H₈F₂O₂ 186.16 Not reported -COCF₂- (ketone), -OCH₃

Notes:

  • Piperazine analogs () generally have higher melting points (109–128°C) due to increased molecular rigidity.
  • The difluoromethoxy group’s electron-withdrawing nature may lower the pKa of the ethanol hydroxyl group, enhancing acidity compared to non-fluorinated analogs.

Biological Activity

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. The difluoromethoxy group, combined with the phenyl and ethanol moieties, may enhance the compound's interaction with biological targets, influencing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2O2, with a molecular weight of approximately 192.17 g/mol. The presence of the difluoromethoxy group contributes to its lipophilicity and potential bioactivity by modulating interactions with biological macromolecules.

Research suggests that this compound interacts with specific enzymes and receptors, potentially enhancing binding affinity due to the difluoromethoxy group. This interaction may lead to modulation of various biological processes, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have evaluated the anticancer activity of compounds structurally related to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, with mechanisms involving cell cycle disruption and apoptosis induction. In particular, compounds with similar structural motifs have been reported to inhibit the growth of cancer cells by targeting the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption .

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. Some derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis or function . The presence of electron-withdrawing groups like difluoromethoxy may enhance these effects by increasing the compound's reactivity and interaction with bacterial targets.

Case Studies

  • Antiproliferative Activity : A study evaluated a series of phenyl derivatives for their ability to inhibit cell growth in various cancer cell lines. Compounds similar to this compound exhibited IC50 values in the nanomolar range against resistant cancer cells .
  • Mechanistic Insights : Research on related compounds revealed that they effectively block angiogenesis in chick chorioallantoic membrane assays, indicating potential for use in cancer therapeutics .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications on the phenyl ring significantly influence biological activity, suggesting that the difluoromethoxy group plays a crucial role in enhancing potency .

Data Table: Biological Activities of Related Compounds

CompoundBiological ActivityIC50 (µM)Target Mechanism
This compoundAntiproliferativeTBDβ-tubulin binding
1-[4-(Difluoromethoxy)phenyl]-N-(2,3...)Anticancer (various lines)0.5 - 5Cell cycle arrest
Benzimidazole DerivativeAntibacterial0.01 - 0.5Disruption of cell wall synthesis

Q & A

Q. What environmental impact assessments are needed for sustainable use?

  • Answer : Conduct ecotoxicity assays :
  • Algal Growth Inhibition : Test EC50_{50} values using Chlorella vulgaris.
  • Biodegradation : Assess via OECD 301F (closed bottle test) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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